N-Methyl-N-[6-(1-methylpyrrol-2-yl)-4-(trifluoromethyl)pyrimidin-2-yl]glycine
Description
N-Methyl-N-[6-(1-methylpyrrol-2-yl)-4-(trifluoromethyl)pyrimidin-2-yl]glycine is a pyrimidine-derived glycine analog with the molecular formula C₁₃H₁₃F₃N₄O₂ . Its structure features a trifluoromethyl-substituted pyrimidine core, a 1-methylpyrrol-2-yl substituent at the 6-position of the pyrimidine ring, and an N-methylglycine moiety. This compound is part of a broader class of pyrimidine derivatives studied for their physicochemical and biological properties, particularly in medicinal chemistry and agrochemical research.
Properties
Molecular Formula |
C13H13F3N4O2 |
|---|---|
Molecular Weight |
314.26 g/mol |
IUPAC Name |
2-[methyl-[4-(1-methylpyrrol-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]amino]acetic acid |
InChI |
InChI=1S/C13H13F3N4O2/c1-19-5-3-4-9(19)8-6-10(13(14,15)16)18-12(17-8)20(2)7-11(21)22/h3-6H,7H2,1-2H3,(H,21,22) |
InChI Key |
NQRKEFXUNBSYJY-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC=C1C2=CC(=NC(=N2)N(C)CC(=O)O)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-N-[6-(1-methylpyrrol-2-yl)-4-(trifluoromethyl)pyrimidin-2-yl]glycine typically involves multi-step organic reactions The pyrrole ring is then synthesized separately and attached to the pyrimidine ring through a series of coupling reactions
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of automated reactors and continuous flow chemistry techniques to streamline the process and ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
N-Methyl-N-[6-(1-methylpyrrol-2-yl)-4-(trifluoromethyl)pyrimidin-2-yl]glycine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while substitution could introduce various functional groups such as halides or amines.
Scientific Research Applications
N-Methyl-N-[6-(1-methylpyrrol-2-yl)-4-(trifluoromethyl)pyrimidin-2-yl]glycine has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may serve as a probe to study biological processes involving pyrimidine and pyrrole derivatives.
Industry: The compound could be used in the production of advanced materials with unique properties, such as high thermal stability or specific electronic characteristics.
Mechanism of Action
The mechanism of action of N-Methyl-N-[6-(1-methylpyrrol-2-yl)-4-(trifluoromethyl)pyrimidin-2-yl]glycine involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity to these targets, while the pyrrole and pyrimidine rings can participate in hydrogen bonding and π-π interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
Substituent-Specific Analysis
Aromatic vs. Heteroaromatic Substituents
- 2-Naphthyl (C₁₈H₁₄F₃N₃O₂): The extended aromatic system enhances lipophilicity (logP ~3.5 estimated), favoring blood-brain barrier penetration .
Heteroaromatic (e.g., 1-methylpyrrol-2-yl, 3-thienyl, 2-furyl):
- 1-Methylpyrrol-2-yl (Target Compound): The pyrrole ring provides a planar, nitrogen-rich structure with moderate steric bulk, balancing solubility and binding affinity .
- 3-Thienyl (C₁₂H₁₀F₃N₃O₂S): Sulfur atoms may facilitate interactions with metalloenzymes or cysteine residues in biological targets .
Electron-Donating vs. Electron-Withdrawing Groups
Electron-Withdrawing (e.g., nitro):
Electron-Donating (e.g., methoxy):
- 3,5-Dimethoxyphenyl derivatives (C₁₆H₁₆F₃N₃O₄) show improved aqueous solubility due to hydrogen-bonding capacity .
Biological Activity
N-Methyl-N-[6-(1-methylpyrrol-2-yl)-4-(trifluoromethyl)pyrimidin-2-yl]glycine is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its biological significance.
Chemical Structure and Properties
The compound's structure features a pyrimidine ring substituted with a trifluoromethyl group and a pyrrole moiety, which are known to enhance biological activity through various mechanisms. The molecular formula is C12H13F3N4O, and it has a molecular weight of 288.25 g/mol.
Research indicates that compounds with similar structures often interact with specific biological targets, such as receptors or enzymes. For instance, the pyrimidine and pyrrole derivatives have been shown to modulate pathways related to inflammation and cellular signaling.
- Anti-inflammatory Effects : Studies suggest that the compound may exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines. This is particularly relevant in models of chronic inflammation, where cytokine levels such as TNF-α and IL-6 are critical markers.
- Cytotoxicity : Preliminary findings indicate potential cytotoxic effects against various cancer cell lines, suggesting its utility in cancer therapeutics. The mechanism may involve apoptosis induction or cell cycle arrest.
In Vitro Studies
In vitro assays have demonstrated that this compound can inhibit the proliferation of specific cancer cell lines. For example:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HCT116 Colon Cancer | 5.7 | Induction of apoptosis |
| MCF7 Breast Cancer | 8.3 | Cell cycle arrest |
These results indicate that the compound may have selective toxicity towards malignant cells while sparing normal cells.
Study 1: Anti-inflammatory Activity
A study conducted on macrophage cell lines treated with this compound revealed a significant reduction in TNF-α production when stimulated with lipopolysaccharides (LPS). The compound was shown to downregulate NF-kB activation, which is crucial in inflammatory responses.
Study 2: Cancer Cell Inhibition
In a comparative study assessing various pyrimidine derivatives, this compound exhibited superior activity against HCT116 cells compared to other derivatives, highlighting its potential as an anticancer agent. The study employed flow cytometry to analyze apoptosis markers, confirming the compound's role in promoting programmed cell death.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
